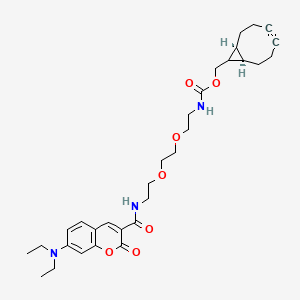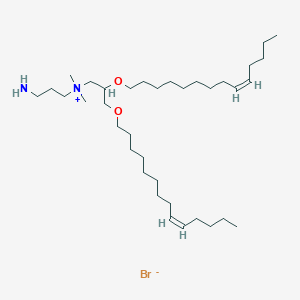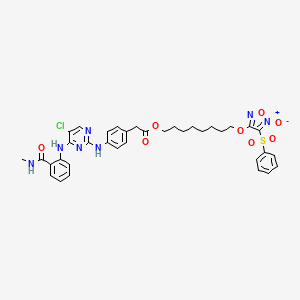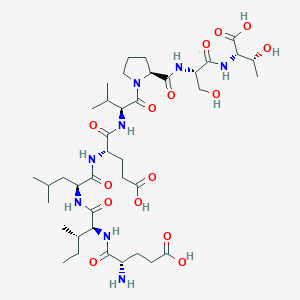
Eilevpst
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eilevpst is a recombinant human fibronectin-derived low-molecular-weight peptide fragment. It promotes cell type-specific α4 integrin-mediated adhesion and is utilized in thrombogenesis research .
Preparation Methods
The synthesis of Eilevpst involves recombinant DNA technology to produce the fibronectin-derived peptide fragment. The process includes the expression of the fibronectin gene in a suitable host organism, such as Escherichia coli, followed by purification of the peptide fragment through chromatographic techniques .
Chemical Reactions Analysis
Eilevpst primarily undergoes peptide bond formation and hydrolysis reactions. The peptide bonds in this compound can be cleaved by proteolytic enzymes under physiological conditions. Common reagents used in these reactions include proteases such as trypsin and chymotrypsin .
Scientific Research Applications
Eilevpst has several scientific research applications:
Thrombogenesis Research: It is used to study the mechanisms of blood clot formation and the role of α4 integrin-mediated adhesion in this process.
Cell Adhesion Studies: This compound is employed to investigate cell type-specific adhesion mechanisms, particularly those involving α4 integrins.
Drug Development: The compound is used in the development of therapeutic agents targeting integrin-mediated pathways.
Mechanism of Action
Eilevpst exerts its effects by promoting α4 integrin-mediated adhesion. The peptide fragment binds to α4 integrins on the cell surface, facilitating cell adhesion and signaling pathways involved in thrombogenesis .
Comparison with Similar Compounds
Eilevpst is unique due to its specific promotion of α4 integrin-mediated adhesion. Similar compounds include other fibronectin-derived peptides and integrin-binding peptides. this compound’s specificity for α4 integrins distinguishes it from other integrin-binding peptides .
Properties
Molecular Formula |
C39H66N8O15 |
|---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H66N8O15/c1-8-20(6)30(45-32(54)22(40)11-13-27(50)51)37(59)42-24(16-18(2)3)34(56)41-23(12-14-28(52)53)33(55)44-29(19(4)5)38(60)47-15-9-10-26(47)36(58)43-25(17-48)35(57)46-31(21(7)49)39(61)62/h18-26,29-31,48-49H,8-17,40H2,1-7H3,(H,41,56)(H,42,59)(H,43,58)(H,44,55)(H,45,54)(H,46,57)(H,50,51)(H,52,53)(H,61,62)/t20-,21+,22-,23-,24-,25-,26-,29-,30-,31-/m0/s1 |
InChI Key |
UYINQEYJGPWCPF-SKBGUDTOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)

![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
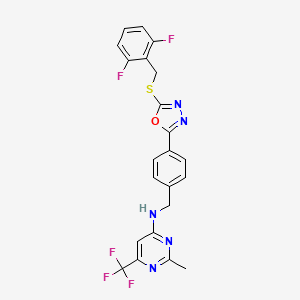
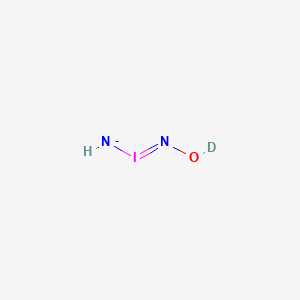
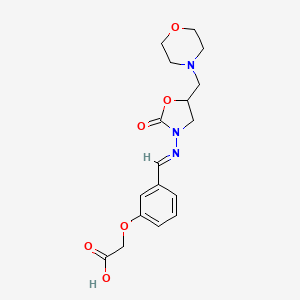

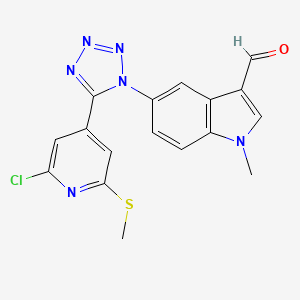
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
